N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O2/c20-13-6-7-17(16(22)10-13)23-18(25)15-5-2-8-24(19(15)26)11-12-3-1-4-14(21)9-12/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZSFKDMPDGKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-fluoroaniline with 3-fluorobenzyl bromide under basic conditions to form the intermediate. This intermediate is then subjected to cyclization and subsequent reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For example, studies have shown that derivatives of dihydropyridines can inhibit tumor growth by inducing apoptosis in cancer cells .
Case Study: Anticancer Activity
In a study assessing the anticancer properties of related compounds, it was found that certain derivatives exhibited growth inhibition percentages ranging from 50% to 86% against human cancer cell lines such as OVCAR-8 and SNB-19 . This suggests that this compound could be a candidate for further development in cancer therapeutics.
The compound is also being explored for its antimicrobial properties. Dihydropyridine derivatives have shown effectiveness against various bacterial strains and fungi, making them suitable for development as new antimicrobial agents.
| Activity Type | Potential Efficacy |
|---|---|
| Anticancer | High (up to 86% inhibition) |
| Antimicrobial | Effective against several strains |
Materials Science
Beyond medicinal applications, this compound may serve as a building block in the synthesis of novel materials due to its unique structural features. Dihydropyridines are often utilized in the creation of polymers and other materials with specific mechanical properties .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with five analogs, highlighting substituent variations and molecular properties:
Halogen Substituents (Br vs. Cl vs. F):
- Bromine: Increases molecular weight and lipophilicity (e.g., target compound vs.
- Fluorine : Improves metabolic stability and electronegativity, favoring hydrogen bonding or dipole interactions (e.g., target compound’s 3-fluorophenylmethyl vs. ’s trifluoromethoxy group) .
Benzyl Group Variations (R1):
- 3-Fluorophenylmethyl (target) : Balances steric bulk and electronic effects, contrasting with ’s 2-chloro-6-fluorobenzyl (more steric hindrance) and ’s 3-nitrobenzyl (polar but redox-sensitive) .
- Unsubstituted () : Lacks steric bulk, enabling tighter crystal packing via hydrogen bonds .
Amide Substituents (R2):
- 4-Bromo-2-fluorophenyl (target) : Combines halogen bonding (Br) and electronegativity (F), contrasting with ’s 4-ethoxy-3-fluorophenyl (optimized for kinase inhibition) .
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 368.18 g/mol. Its structure features a dihydropyridine core substituted with bromine and fluorine atoms, which are known to influence biological activity through enhanced lipophilicity and receptor binding affinity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 4-bromo-2-fluorobenzyl derivatives with dihydropyridine precursors under specific conditions to achieve high yields. For instance, using polar aprotic solvents has shown to improve the efficiency of the synthesis process significantly .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including gastric and breast cancer cells. Specifically, one study reported that analogs similar to this compound showed complete tumor stasis in human gastric carcinoma xenograft models following oral administration . This suggests a promising avenue for further development in oncology.
Kinase Inhibition
The compound has also been evaluated for its activity as a kinase inhibitor . It was found to selectively inhibit certain kinases involved in cancer progression, showcasing its potential as a targeted therapy. The presence of fluorine atoms in its structure is believed to enhance its binding affinity to target proteins .
Antiviral Activity
Another area of interest is its antiviral properties. Compounds with similar structural motifs have shown activity against viruses such as H5N1 and SARS-CoV-2, indicating that this compound might possess similar antiviral efficacy .
Case Studies
- Gastric Carcinoma Model : In a study involving GTL-16 human gastric carcinoma xenografts, the compound demonstrated significant efficacy in inhibiting tumor growth when administered orally. This model provides critical insights into its potential application in clinical settings .
- Kinase Selectivity : A detailed analysis of the compound's interaction with various kinases revealed that modifications at specific positions of the dihydropyridine core could lead to enhanced selectivity and potency against Met kinase, which is implicated in several cancers .
Research Findings Summary
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Complete tumor stasis in gastric carcinoma model | Potential for anticancer drug development |
| Study 2 | Selective inhibition of Met kinase | Targeted therapy for cancer treatment |
| Study 3 | Antiviral activity against H5N1 and SARS-CoV-2 | Possible use in viral infections |
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of a fluorinated benzylamine derivative (e.g., 3-fluorobenzylamine) with a substituted aldehyde to form a Schiff base intermediate.
- Step 2 : Cyclization with a β-keto ester (e.g., ethyl acetoacetate) under basic conditions (e.g., KOH/EtOH) to construct the dihydropyridine core .
- Step 3 : Amidation with a bromo-fluorophenyl derivative using coupling reagents like HATU or DCC in anhydrous solvents (e.g., DMF) .
Key Optimization Parameters : - Catalysts: Lewis acids (e.g., ZnCl₂) for regioselective cyclization .
- Reaction Conditions: Temperature (70–100°C), solvent polarity (THF vs. DCM), and reaction time (12–24 hours) significantly impact yield (40–65%) .
Basic: What analytical techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm amide bond formation .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities .
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirms planar π-conjugation in the dihydropyridine core .
- HPLC-PDA : Purity assessment (>95%) and detection of byproducts .
Advanced: How can computational tools predict biological activity?
- Molecular Docking : Predicts binding affinity to targets (e.g., kinases) by analyzing interactions between the fluorophenyl groups and hydrophobic pockets .
- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., carboxamide oxygen as a hydrogen bond acceptor) .
- Pharmacophore Modeling : Maps structural features (e.g., bromo substituent) critical for activity against specific enzymes .
Advanced: How to resolve discrepancies in biological activity data?
Conflicting results (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
- Assay Conditions : Differences in pH, ionic strength, or ATP concentration .
- Cell Line Variability : Tumor cell lines with varying expression levels of target proteins .
Resolution Strategies : - Standardize protocols (e.g., CLIA guidelines).
- Use orthogonal assays (e.g., SPR for binding kinetics, cell viability for functional validation) .
Advanced: What are the structure-activity relationship (SAR) trends for analogs?
| Substituent Variation | Impact on Activity | Source |
|---|---|---|
| Bromo → Chloro at 4-position | Reduced potency (ΔIC₅₀ = 2.5×) in kinase assays | |
| Fluorophenyl → Methoxyphenyl | Improved solubility but lower logP | |
| Methyl group at dihydropyridine | Enhanced metabolic stability |
Key Insight : The bromo-fluorophenyl moiety enhances target selectivity, while the carboxamide group is critical for hydrogen bonding .
Advanced: How to optimize reaction yields during synthesis?
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. ZnCl₂) to improve cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase amidation yield by 20% compared to THF .
- Byproduct Mitigation : Use scavengers (e.g., polymer-bound isocyanate) to remove unreacted intermediates .
Pharmacological: What in vitro models evaluate mechanism of action?
- Enzyme Inhibition Assays : Measure IC₅₀ against purified kinases (e.g., EGFR, VEGFR2) .
- Cell-Based Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify pro-apoptotic effects .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
Advanced: How to address conflicting crystallographic data on tautomerism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
